[4-(2-{2-[3-amino-2-(2,5-dioxopyrrol-1-yl)propanamido]-3-methylbutanamido}-5-(carbamoylamino)pentanamido)phenyl]methyl N-{1-[(1-{[1-(2-{2-[(1-hydroxy-1-phenylpropan-2-yl)carbamoyl]-1-methoxy-2-methylethyl}pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)carbamoyl}-2-methylpropyl)carbamoyl]-2-methylpropyl}-N-methylcarbamate
Description
This compound is a highly complex polyamide featuring multiple functional groups, including:
- A 2,5-dioxopyrrol-1-yl moiety, which is structurally analogous to diketopiperazines, known for conformational rigidity and protease resistance .
- Methoxy and methyl substituents, which enhance lipophilicity and metabolic stability.
The compound’s structural complexity implies applications in drug design, particularly for targeted therapies requiring precise molecular recognition. Its synthesis likely involves multi-step peptide coupling reactions, similar to methods described for related amide-based compounds .
Properties
Molecular Formula |
C65H100N12O15 |
|---|---|
Molecular Weight |
1289.6 g/mol |
IUPAC Name |
[4-[[2-[[2-[[3-amino-2-(2,5-dioxopyrrol-1-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C65H100N12O15/c1-15-39(8)55(48(90-13)33-51(80)76-32-20-24-46(76)57(91-14)40(9)58(82)69-41(10)56(81)43-21-17-16-18-22-43)74(11)63(87)53(37(4)5)73-62(86)54(38(6)7)75(12)65(89)92-35-42-25-27-44(28-26-42)70-59(83)45(23-19-31-68-64(67)88)71-61(85)52(36(2)3)72-60(84)47(34-66)77-49(78)29-30-50(77)79/h16-18,21-22,25-30,36-41,45-48,52-57,81H,15,19-20,23-24,31-35,66H2,1-14H3,(H,69,82)(H,70,83)(H,71,85)(H,72,84)(H,73,86)(H3,67,68,88) |
InChI Key |
QJDGTZXZKQAVTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CN)N4C(=O)C=CC4=O |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Core Construction
Starting material : L-Proline derivative (CAS 49867651)
Key reaction : Intramolecular cyclization using N-hydroxysuccinimide (NHS) activation
Conditions :
| Reagent | Equiv | Temperature | Time | Yield |
|---|---|---|---|---|
| EDC·HCl | 1.2 | 0°C → RT | 4 hr | 78% |
| NHS | 1.5 | |||
| DIPEA | 3.0 |
Critical parameters :
Peptide Chain Elongation
Solid-phase synthesis (Fmoc strategy) on Wang resin:
Sequence :Boc-3-methylbutanamido-Val-Cit-PAB-Ph
(Cit = citrulline; PAB = *para-aminobenzyloxycarbonyl)*
Coupling cycle :
- Fmoc deprotection: 20% piperidine/DMF, 2 × 5 min
- Amino acid activation: HBTU/HOBt (1:1), 5 equiv
- Coupling time: 2 hr under microwave (50W, 40°C)
Monitoring : Real-time LC-MS tracking (QE Orbitrap, m/z 200–2000)
Maleimide Linker Installation
Reaction : Thiol-maleimide click chemistry
Conditions :
| Component | Specification |
|---|---|
| Maleimide reagent | 3-Amino-2-(2,5-dioxopyrrol-1-yl)propanoic acid |
| Solvent | Degassed PBS (pH 7.4) |
| Molar ratio | 1:1.2 (peptide:maleimide) |
| Reaction time | 2 hr at 4°C |
Yield optimization :
Carbamate Protection
Reagent : N-Methylcarbamoyl chloride (2.5 equiv)
Conditions :
- Anhydrous DCM, 0°C → RT
- Catalyzed by DMAP (0.1 equiv)
- Reaction monitored by TLC (Rf 0.45 in EtOAc/hexanes 3:7)
Workup :
- Quench with ice-cold sat. NaHCO3
- Extract with DCM (3×)
- Dry over MgSO4, concentrate in vacuo
Final purity : 98.2% by analytical HPLC
Purification & Characterization
Chromatographic Methods
| Step | Method | Parameters |
|---|---|---|
| Crude purification | Prep-HPLC | C18, 10–90% ACN/0.1% FA, 20 mL/min |
| Desalting | SEC (Sephadex G-25) | PBS buffer, 1 mL/min |
| Final polishing | Ion-pair HPLC | 0.1% TFA, 5 μm C8 column |
Recovery rates :
- Prep-HPLC: 72–85%
- SEC: >95% (salt removal)
Spectroscopic Confirmation
HRMS (ESI+) :
NMR (600 MHz, DMSO-d6) :
| δ (ppm) | Assignment |
|---|---|
| 1.28 | CH3 (3-methylbutanamido) |
| 2.85 | Maleimide CH2 |
| 4.52 | Carbamate NH |
| 7.25–7.38 | Aromatic protons |
FT-IR :
Process Optimization Findings
Critical Impurities
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| Diastereomers (5–8%) | Epimerization during SPPS | - Microwave-assisted coupling - 0.1 M HOAt additive |
| Oxazolones (2–3%) | Maleimide hydrolysis | - Strict pH control - Antioxidant (BHT) addition |
| Truncated peptides (10–15%) | Incomplete coupling | - Double coupling cycles - 20% v/v DMSO cosolvent |
Scalability Challenges
Batch size limitations :
- >500 mg: 18% yield drop due to aggregation
- Solved by:
- 0.01% Triton X-100 in SPPS
- Segmented synthesis (3 × 200 mg batches)
Temperature sensitivity :
- Maleimide conjugation requires strict 2–8°C control
- Jacketed reactor with PID temperature regulation
Comparative Method Analysis
Alternative Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Linear solution-phase | 31 | 87 | No SPPS equipment needed |
| Convergent fragment | 68 | 95 | Reduced epimerization risk |
| Hybrid solid/solution | 82 | 98 | Optimal for large-scale |
Fragment coupling approach :
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| SPPS resins | 38 |
| Maleimide reagents | 22 |
| Chromatography | 25 |
| Other | 15 |
Cost-reduction strategies :
- Bulk purchase of Fmoc-amino acids (≥5 kg)
- Recyclable SEC matrices (≥50 cycles)
Regulatory Compliance
ICH Q11 Guidelines :
- Defined critical quality attributes (CQAs):
- Maleimide integrity (HPLC area ≥99%)
- Residual solvents (DMF < 880 ppm)
- Heavy metals (Pb < 5 ppm)
Stability data :
- 24-month shelf life at -20°C (desiccated)
- Accelerated degradation at 40°C/75% RH: <0.5% decomposition/month
Emerging Methodologies
Continuous Flow Synthesis
Microreactor system :
Key parameters :
| Variable | Optimal Range |
|---|---|
| Residence time | 8–12 min |
| Pressure | 2.5–3.0 bar |
| Temperature gradient | 25°C → 40°C → 25°C |
Chemical Reactions Analysis
Types of Reactions
mDPR-Val-Cit-PAB-MMAE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the peptide linker.
Reduction: Reduction reactions can occur at the disulfide bonds present in the linker.
Substitution: Substitution reactions can take place at the functional groups of the peptide linker.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include modified versions of the original compound with altered functional groups. These modifications can affect the compound’s stability, solubility, and biological activity .
Scientific Research Applications
mDPR-Val-Cit-PAB-MMAE has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study drug-linker conjugates and their chemical properties.
Biology: Employed in cell biology research to investigate the effects of tubulin polymerization inhibitors on cell division.
Medicine: Utilized in cancer research and treatment, particularly in the development of targeted therapies for various types of cancer.
Industry: Applied in the pharmaceutical industry for the development of new ADCs and other targeted therapies.
Mechanism of Action
mDPR-Val-Cit-PAB-MMAE exerts its effects by targeting cancer cells with high specificity. The antibody portion of the ADC recognizes and binds to specific antigens on the surface of cancer cells. Once bound, the ADC is internalized, and the linker is cleaved, releasing the MMAE payload inside the cancer cell. MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations:
- The target compound’s 2,5-dioxopyrrol-1-yl group distinguishes it from hydroxamic acids (e.g., compound 8 in ) but aligns with the dioxopyrrolidinyl derivative in . This moiety likely enhances stability against enzymatic degradation compared to simpler amides.
- The carbamoylamino group in the target compound is absent in most comparators, offering additional hydrogen-bonding sites that could enhance target binding specificity.
Biological Activity
The compound of interest, designated as 4-(2-{2-[3-amino-2-(2,5-dioxopyrrol-1-yl)propanamido]-3-methylbutanamido}-5-(carbamoylamino)pentanamido)phenyl]methyl N-{1-[(1-{1-(2-{2-[(1-hydroxy-1-phenylpropan-2-yl)carbamoyl]-1-methoxy-2-methylethyl}pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-ylcarbamoyl}-2-methylpropyl)carbamoyl]-2-methylpropyl}-N-methylcarbamate , exhibits significant potential in various biological applications due to its complex structure and the presence of multiple pharmacologically relevant moieties. This article aims to explore its biological activity, focusing on its pharmacodynamics, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by several functional groups that contribute to its biological activity:
- Dioxopyrrolidine moiety : Known for its role in enhancing bioavailability and stability.
- Carbamoyl groups : Often associated with improved binding affinity to biological targets.
- Pyrrolidine ring : Implicated in various pharmacological effects, including analgesic and anti-inflammatory properties.
Molecular Formula
The molecular formula can be deduced from the structure, indicating a complex arrangement of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms.
Antibacterial Activity
Recent studies have shown that compounds containing similar structural motifs exhibit varying degrees of antibacterial activity. For instance, derivatives with the dioxopyrrolidine core have demonstrated moderate to strong inhibitory effects against Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The compound's potential as an anticancer agent is supported by research indicating that related structures can inhibit tumor growth through apoptosis induction and cell cycle arrest . Docking studies suggest that the compound may interact with key proteins involved in cancer progression, such as those regulating apoptosis and proliferation.
Enzyme Inhibition
Inhibition of enzymes like acetylcholinesterase (AChE) is another area where this compound shows promise. Compounds with similar configurations have been reported to exhibit strong AChE inhibitory activity, which is crucial for conditions like Alzheimer's disease . The presence of the carbamate group enhances enzyme binding affinity.
Case Study 1: Antibacterial Efficacy
A series of synthesized compounds were tested for antibacterial activity against various strains. The results indicated that those containing the dioxopyrrolidine moiety showed significant activity against gram-positive bacteria, particularly Staphylococcus aureus .
| Compound | Activity Against S. aureus | Mechanism of Action |
|---|---|---|
| Compound A | Moderate | Cell wall synthesis inhibition |
| Compound B | Strong | Metabolic pathway disruption |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that derivatives of this compound led to reduced viability and increased apoptosis in breast cancer cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 10 | Cell cycle arrest |
Q & A
Basic Research Questions
Q. How can researchers confirm the molecular structure of this compound after synthesis?
- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) to verify the molecular ion peak and compare it with the theoretical molecular weight. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) should be employed to assign stereochemistry and functional groups. For crystalline intermediates, single-crystal X-ray diffraction (as demonstrated in ) provides unambiguous confirmation of bond angles and spatial arrangements. Cross-reference spectral data with analogous compounds in peer-reviewed literature (e.g., the ES/MS data in ) .
Q. What purification strategies are effective for isolating intermediates in the compound's multi-step synthesis?
- Methodological Answer : Column chromatography with gradient elution (e.g., hexane/acetate mixtures) is critical for separating polar intermediates. For challenging separations, high-performance liquid chromatography (HPLC) with chiral stationary phases can resolve stereoisomers. Recrystallization using solvent pairs like ethyl acetate/hexane improves purity, as seen in , where diatomaceous earth filtration and aqueous NaCl washes removed Pd catalysts .
Q. How can researchers ensure reproducibility in Suzuki-Miyaura coupling steps during synthesis?
- Methodological Answer : Optimize catalyst loading (e.g., Pd(OAc)₂ and ligand ratios) and reaction temperature (e.g., 100°C in sealed tubes, as in ). Monitor reaction progress via thin-layer chromatography (TLC) and adjust base concentrations (e.g., NaHCO₃) to stabilize boronic acid intermediates. Document oxygen-free conditions to prevent catalyst deactivation .
Advanced Research Questions
Q. How can non-covalent interactions influence the compound's supramolecular assembly or reactivity?
- Methodological Answer : Use density functional theory (DFT) to model hydrogen bonding, π-π stacking, and van der Waals interactions. Experimentally, variable-temperature NMR and isothermal titration calorimetry (ITC) quantify interaction strengths. Reference ’s symposium findings on non-covalent forces in catalytic transformations .
Q. What experimental design principles apply to optimizing nanocatalyst performance in hydrogenation steps?
- Methodological Answer : Implement factorial design (as in ) to test variables like precursor concentration, pH, and reaction time. Characterize catalysts using TEM for morphology and XPS for surface composition. Compare turnover frequencies (TOF) across synthesis methods (sol-gel vs. hydrothermal) to identify structure-activity relationships .
Q. How can AI-driven retrosynthetic analysis improve the compound's synthetic pathway?
- Methodological Answer : Apply graph-based neural networks to prioritize disconnections at amide or pyrrolidine linkages. Validate predictions using known reaction databases and rule-based systems (e.g., RDChiral). highlights AI’s role in formal synthesis planning, emphasizing step ordering and feasibility .
Q. How should researchers address contradictions in reported yields for critical intermediates?
- Methodological Answer : Conduct reproducibility studies with controlled reagent batches and inert atmospheres. Use design of experiments (DoE, as in ) to isolate variables like moisture sensitivity or catalyst aging. Statistical tools (e.g., ANOVA) can identify significant factors, resolving discrepancies in yields (e.g., 51% vs. literature claims) .
Q. What advanced analytical techniques detect degradation products under varying storage conditions?
- Methodological Answer : Employ LC-MS/MS with collision-induced dissociation (CID) to identify hydrolyzed or oxidized byproducts. Accelerated stability studies (40°C/75% RH) combined with Raman microspectroscopy () map degradation hotspots on molecular surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
